molecular formula C15H10ClFN4OS B301396 2-{[1-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-PHENYLETHAN-1-ONE

2-{[1-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-PHENYLETHAN-1-ONE

Cat. No.: B301396
M. Wt: 348.8 g/mol
InChI Key: PMZXRXQNXQAZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-PHENYLETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a tetraazole ring, a sulfanyl group, and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-PHENYLETHAN-1-ONE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 3-chloro-4-fluoroaniline with sodium azide to form the corresponding tetraazole derivative. This intermediate is then reacted with 2-bromo-1-phenylethanone in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-PHENYLETHAN-1-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-{[1-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-PHENYLETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets. The tetraazole ring and phenylethanone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-PHENYLETHAN-1-ONE is unique due to its combination of a tetraazole ring, sulfanyl group, and phenylethanone moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

Molecular Formula

C15H10ClFN4OS

Molecular Weight

348.8 g/mol

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)tetrazol-5-yl]sulfanyl-1-phenylethanone

InChI

InChI=1S/C15H10ClFN4OS/c16-12-8-11(6-7-13(12)17)21-15(18-19-20-21)23-9-14(22)10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

PMZXRXQNXQAZGN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC(=C(C=C3)F)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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